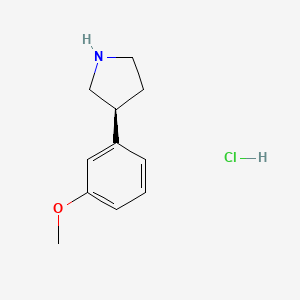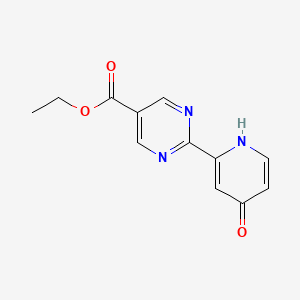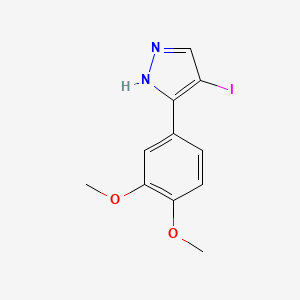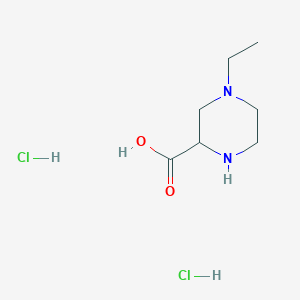
4-Ethylpiperazine-2-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpiperazine-2-carboxylicaciddihydrochloride is a chemical compound belonging to the piperazine family Piperazines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-2-carboxylicaciddihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, ensuring high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylpiperazine-2-carboxylicaciddihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethylpiperazine-2-carboxylicaciddihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 4-Ethylpiperazine-2-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A parent compound with a similar structure but lacking the ethyl and carboxylic acid groups.
Morpholine: A six-membered ring heterocycle with similar pharmacological properties but different structural features.
Piperidine: Another six-membered ring heterocycle, differing in the position and number of nitrogen atoms.
Uniqueness: 4-Ethylpiperazine-2-carboxylicaciddihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and carboxylic acid groups enhances its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H16Cl2N2O2 |
|---|---|
Molekulargewicht |
231.12 g/mol |
IUPAC-Name |
4-ethylpiperazine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-2-9-4-3-8-6(5-9)7(10)11;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H |
InChI-Schlüssel |
PRDZBGBIVPCZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCNC(C1)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
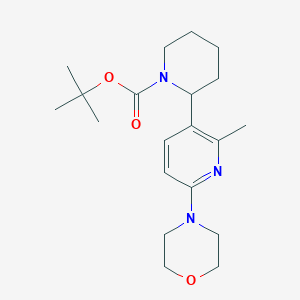


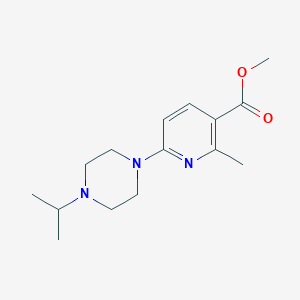
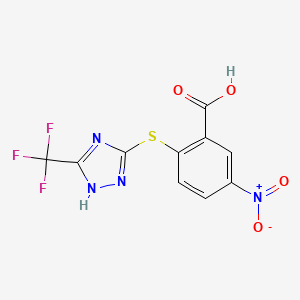
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
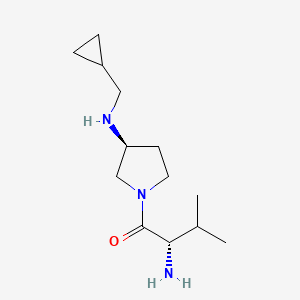
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
